2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3,5-difluoropyridin-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRJNBUEGXDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CCN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,5-Difluoropyridine-4-carboxaldehyde
The synthesis begins with lithiation of 3,5-difluoropyridine (71902-33-5 ) using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by reaction with methyl formate to yield 3,5-difluoropyridine-4-carboxaldehyde. This step achieves a 31% yield after crystallization.
Table 1: Reaction Conditions for 3,5-Difluoropyridine-4-carboxaldehyde Synthesis
| Reagent | Quantity | Temperature | Solvent | Yield |
|---|---|---|---|---|
| n-Butyllithium | 1.6 M | −78°C | THF | 31% |
| Methyl formate | 10.7 mL | −78°C | THF | — |
This aldehyde serves as a critical intermediate for subsequent chain elongation.
Conversion to Ethan-1-amine Derivative
The aldehyde undergoes reductive amination to introduce the ethylamine moiety. A two-step process is employed:
-
Henry Reaction : Reaction with nitromethane in the presence of ammonium acetate forms the nitroalkene intermediate.
-
Catalytic Hydrogenation : Reduction using hydrogen gas and palladium on carbon converts the nitro group to an amine, yielding 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine.
Table 2: Reductive Amination Optimization
| Parameter | Condition | Catalyst | Pressure | Yield |
|---|---|---|---|---|
| Nitromethane | 2.5 equiv | — | — | 85% |
| Hydrogenation | H₂ (1 atm) | Pd/C (10%) | RT | 90% |
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether enhances purity (>98% by HPLC).
Alternative Methods Using Cross-Coupling Reactions
A Stille coupling approach utilizes 3,5-difluoro-4-tributylstannanyl-pyridine, synthesized via lithiation of 3,5-difluoropyridine followed by reaction with tributyltin chloride (88% yield). This stannane intermediate reacts with 2-aminoethyl iodide under palladium catalysis to install the ethylamine side chain.
Table 3: Cross-Coupling Reaction Parameters
| Component | Quantity | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Stannane intermediate | 27.5 g | Pd(PPh₃)₄ | DMF | 75% |
| 2-Aminoethyl iodide | 1.2 equiv | — | — | — |
This method avoids the need for reductive amination but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The use of polar aprotic solvents like N,N-dimethylformamide (DMF) improves reaction rates for nucleophilic substitutions, while THF is preferred for lithiation steps. Elevated temperatures (50–90°C) enhance cross-coupling efficiencies but may degrade sensitive intermediates.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are effective in Suzuki-Miyaura couplings for constructing substituted pyridines, achieving yields up to 86%. Raney nickel proves superior for hydrazine reductions, minimizing over-reduction byproducts.
Analytical Characterization and Purity Assessment
The final product is characterized by:
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¹H NMR (DMSO-d₆): δ 8.75 (s, 2H, pyridine-H), 3.20 (t, 2H, CH₂NH₂), 2.85 (t, 2H, CH₂Ar).
-
HPLC : Retention time 3.35 min (ammonium acetate buffer, C18 column).
Purity exceeding 98% is achievable via recrystallization from heptane or ethanol.
Challenges and Limitations
-
Regioselectivity : Competing reactions at the 2- and 6-positions of the pyridine ring may occur, necessitating directing groups or protective strategies.
-
Side Reactions : Over-reduction during hydrogenation can yield secondary amines, requiring careful monitoring.
-
Cost : Tributyltin reagents and palladium catalysts increase production expenses, limiting scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,5-Dibromopyridin-4-yl)ethan-1-amine Hydrochloride
- Key Differences : Replaces fluorine atoms with bromine at the 3- and 5-positions.
- Implications: Bromine’s larger atomic radius (1.85 Å vs. Its lower electronegativity (2.96 vs. 3.98) reduces electron-withdrawing effects, altering the pyridine ring’s electronic profile. This compound’s molecular weight is higher (~331 g/mol, estimated) due to bromine substitution .
- Applications : Brominated analogs are often used in radiolabeling or as intermediates in cross-coupling reactions.
2-(2-Aminophenyl)ethan-1-ol
- Key Differences: Features a benzene ring with an amino group at the 2-position and an ethanol side chain instead of a pyridine-ethylamine system.
- Implications : The hydroxyl group enhances hydrophilicity (LogP ~1.2 vs. ~1.8 for the fluorinated compound), while the aromatic amine may confer different receptor interactions. Molecular weight is 157.26 g/mol .
- Applications: Ethanolamine derivatives are common in neurotransmitter analogs (e.g., dopamine or serotonin-like structures).
2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride
- Key Differences : Contains methoxy groups at the 2- and 5-positions on a benzene ring.
- Implications : Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing fluorine. This alters binding to serotonin receptors (e.g., 5-HT2A) .
- Applications : Used in psychedelic research due to structural similarity to mescaline derivatives .
Physicochemical and Pharmacological Data
| Compound Name | Molecular Weight (g/mol) | Substituents | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine HCl | 167.21 | 3,5-F₂, 4-ethylamine | ~1.8 | CNS-targeting drug discovery |
| 2-(3,5-Dibromopyridin-4-yl)ethan-1-amine HCl | ~331 (estimated) | 3,5-Br₂, 4-ethylamine | ~2.5 | Radiolabeling intermediates |
| 2-(2-Aminophenyl)ethan-1-ol | 157.26 | 2-NH₂, ethanol chain | ~1.2 | Neurotransmitter analogs |
| 2-(2,5-Dimethoxyphenyl)ethan-1-amine HCl | 217.72 | 2,5-OCH₃, 4-ethylamine | ~1.5 | Serotonin receptor agonists |
Notes:
- LogP Trends : Fluorine’s electronegativity reduces LogP compared to bromine analogs, enhancing aqueous solubility. Methoxy groups increase LogP slightly due to hydrophobic methyl groups .
- Receptor Binding : Fluorinated pyridines exhibit higher selectivity for nicotinic acetylcholine receptors compared to brominated or methoxy-substituted analogs .
Q & A
Q. Key Considerations :
- Solvents like dichloromethane or methanol are often used for solubility.
- Reaction temperature and pH are optimized to avoid decomposition of the difluoropyridinyl group .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
How does the difluoropyridinyl moiety influence biological activity?
Advanced
The 3,5-difluoropyridinyl group enhances:
- Binding Affinity : Fluorine’s electronegativity increases dipole interactions with target proteins (e.g., kinases or GPCRs).
- Metabolic Stability : Reduced oxidative metabolism due to C-F bond strength.
Q. Methodological Validation :
- Comparative SAR Studies : Replace fluorine with H or Cl to assess activity loss .
- Molecular Docking : Computational models (e.g., AutoDock) predict binding poses with targets like serotonin receptors .
How can discrepancies in reported biological activity across analogs be resolved?
Advanced
Discrepancies often arise from structural variations (e.g., fluorine positioning). Strategies include:
Systematic SAR Analysis : Test analogs with single substitutions (e.g., 3-fluoro vs. 5-fluoro).
In Silico Modeling : Use QSAR to correlate electronic properties (Hammett σ) with activity .
Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity under standardized conditions .
Example :
A 3,5-difluoro analog may show 10-fold higher IC₅₀ than a mono-fluoro variant due to improved hydrophobic interactions .
What computational tools predict pharmacokinetic properties of this compound?
Q. Advanced
| Tool | Application | Output |
|---|---|---|
| SwissADME | Bioavailability | High GI absorption (LogP ~1.5). |
| Molinspiration | Drug-likeness | Compliance with Lipinski’s rules (HBD ≤ 5). |
| AutoDock Vina | Target Binding | ΔG values for receptor-ligand complexes. |
| These tools guide lead optimization by prioritizing analogs with favorable ADMET profiles . |
How can substitution reactions be optimized for derivatization?
Advanced
Reaction Design :
- Nucleophilic Substitution : Replace fluorine with -OH or -NH₂ using KOH/NH₃ (high temperature, DMF solvent).
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to introduce aromatic groups .
Q. Optimization Parameters :
- Catalyst loading (0.5–5 mol% Pd).
- Solvent polarity (DMF vs. THF).
- Reaction monitoring via TLC or LC-MS .
What are the recommended storage conditions for stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
